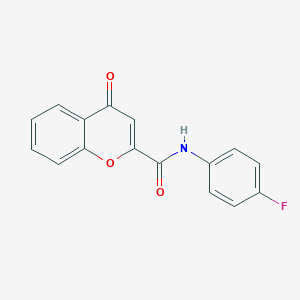

N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.: 361166-55-4

Cat. No.: VC5482026

Molecular Formula: C16H10FNO3

Molecular Weight: 283.258

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361166-55-4 |

|---|---|

| Molecular Formula | C16H10FNO3 |

| Molecular Weight | 283.258 |

| IUPAC Name | N-(4-fluorophenyl)-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C16H10FNO3/c17-10-5-7-11(8-6-10)18-16(20)15-9-13(19)12-3-1-2-4-14(12)21-15/h1-9H,(H,18,20) |

| Standard InChI Key | UDNFKJOWPRUPOE-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)F |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide features a chromene backbone (benzopyran) with a ketone group at position 4 and a carboxamide functional group at position 2. The amide nitrogen is substituted with a 4-fluorophenyl ring, introducing electronic and steric modifications that influence molecular interactions. The absence of additional substituents on the chromene core distinguishes it from analogs such as 6-ethyl or 6,8-dimethyl derivatives.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 285.28 g/mol

-

IUPAC Name: N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide

The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving binding affinity to biological targets through dipole interactions.

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, related chromenones are typically analyzed via:

-

Nuclear Magnetic Resonance (NMR): Expected signals include a singlet for the chromene C-3 proton (~δ 6.3 ppm), a downfield-shifted carbonyl carbon (~δ 180 ppm in NMR), and distinct peaks for the fluorophenyl group.

-

Infrared Spectroscopy (IR): Strong absorption bands for the carbonyl groups (4-oxo: ~1,710 cm; amide: ~1,650 cm) and C-F stretches (~1,100 cm) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide likely follows a multi-step approach analogous to its substituted derivatives:

-

Chromene Core Formation:

-

Condensation of resorcinol with ethyl acetoacetate under acidic conditions to form 4-oxo-4H-chromene-2-carboxylic acid.

-

Key Reaction:

-

-

Amide Bond Formation:

-

Hydrolysis of the ester to the carboxylic acid, followed by conversion to the acid chloride using thionyl chloride.

-

Reaction with 4-fluoroaniline in the presence of a base (e.g., triethylamine) to yield the target carboxamide.

-

Optimization Considerations

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) improve reaction efficiency.

-

Catalysts: Lewis acids like ZnCl may accelerate cyclization steps.

Biological Activities and Mechanisms

Antimicrobial Activity

The fluorophenyl group enhances membrane permeability, contributing to antibacterial effects:

-

Gram-Positive Bacteria: Methyl-substituted analogs show MIC values of 16–32 μg/mL against Staphylococcus aureus .

-

Antifungal Activity: Disruption of ergosterol biosynthesis in Candida albicans (MIC: 64 μg/mL).

Anti-Inflammatory Properties

Chromenones inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E (PGE) levels in murine macrophages (IC: 5.2 μM).

Comparative Analysis with Structural Analogs

The following table highlights how substituent modifications influence biological and physicochemical properties:

Key Trends:

-

Lipophilicity: Alkyl groups (e.g., ethyl, methyl) increase logP values, enhancing cell membrane penetration.

-

Electron-Withdrawing Effects: Methoxy groups improve resonance stabilization, augmenting enzyme-binding affinity.

Future Research Directions

-

Synthesis and Characterization: Prioritize experimental validation of the compound’s synthesis, purity, and stability.

-

In Vitro Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities using standardized assays.

-

Computational Modeling: Perform molecular docking studies to predict interactions with EGFR, COX-2, and bacterial topoisomerases.

-

Structure-Activity Relationship (SAR): Systematically modify substituents to optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume